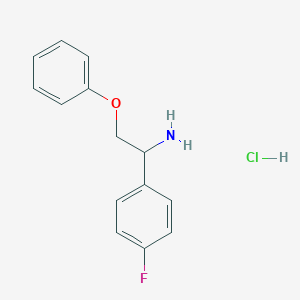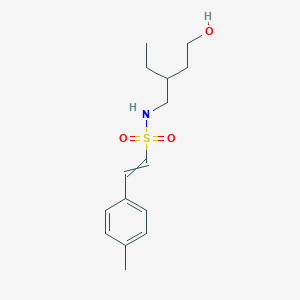
N-(2-ethyl-4-hydroxybutyl)-2-(4-methylphenyl)ethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-4-hydroxybutyl)-2-(4-methylphenyl)ethene-1-sulfonamide, commonly known as Ebselen, is a synthetic organic compound with antioxidant and anti-inflammatory properties. Ebselen has been the subject of extensive scientific research due to its potential as a therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Antiproliferative Agents : New derivatives, including the structurally related sulfonamides, have been synthesized for their antiproliferative activities against various cancer cell lines. Optimized methodologies for large-scale synthesis and characterization through techniques like NMR and LC-MS have been developed. Preliminary assays suggest significant antiproliferative activity, highlighting potential in cancer treatment research (Pawar, Pansare, & Shinde, 2018).
Biological Applications
Drug Metabolism Studies : Biocatalysis has been applied to understand the metabolism of biaryl-bis-sulfonamide compounds, providing insights into the metabolic pathways and the production of mammalian metabolites. This approach aids in identifying drug metabolites for clinical investigations, enhancing drug development processes (Zmijewski et al., 2006).
Environmental Impact and Degradation
Environmental Persistence and Degradation : Studies on the environmental persistence of sulfonamide compounds have led to the identification of metabolites formed during degradation, revealing pathways like ipso-hydroxylation followed by fragmentation. This unique microbial strategy to eliminate sulfonamide antibiotics from the environment points to the complex interactions between these compounds and microbial communities, essential for assessing environmental impact and developing bioremediation strategies (Ricken et al., 2013).
Propiedades
IUPAC Name |
N-(2-ethyl-4-hydroxybutyl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-3-14(8-10-17)12-16-20(18,19)11-9-15-6-4-13(2)5-7-15/h4-7,9,11,14,16-17H,3,8,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVNAWHGUFOQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)CNS(=O)(=O)C=CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

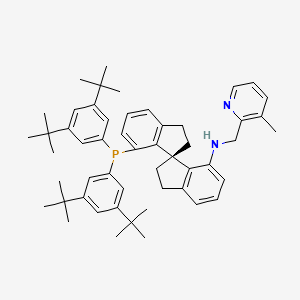

![4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2936139.png)
![N-[(4-Morpholin-4-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2936140.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2936141.png)
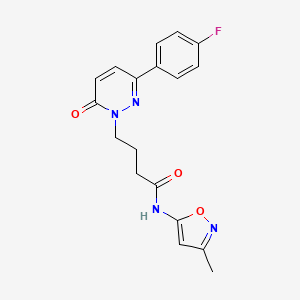
![5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2936146.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2936147.png)
![N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2936148.png)
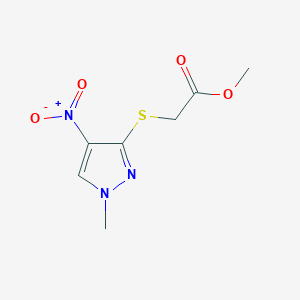
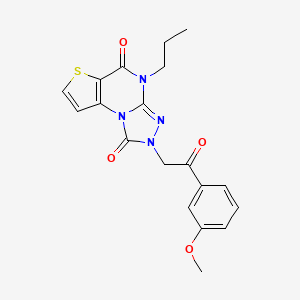

![3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936157.png)
